3,5-Diacetylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Diacetylaniline, such as 3,5-dimethylaniline, involves improved reaction steps including acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction, leading to an efficient synthesis process with a high yield and purity (Chen Hong-bo, 2010).
Molecular Structure Analysis
The molecular structure of 3,5-Diacetylaniline and its derivatives is crucial for understanding their reactivity and properties. Structural analyses often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. These techniques provide insights into the conformational preferences of the compound and its potential interactions in complex chemical environments.
Chemical Reactions and Properties
3,5-Diacetylaniline undergoes various chemical reactions, including selective acetylation, which demonstrates its reactivity towards different functional groups. The compound's ability to participate in selective reactions makes it a versatile reagent in organic synthesis. For instance, selective acetylation of less hindered amino groups has been described, showcasing the compound's utility in synthetic chemistry (Y. Murakami et al., 1997).
Scientific Research Applications
1. Cellular and Molecular Toxicity Studies
Chao et al. (2015) conducted research on the protective effects of ascorbic acid against the genetic and epigenetic alterations induced by 3,5-dimethylaminophenol (3,5-DMAP), a metabolite of 3,5-dimethylaniline, in AA8 cells. This study highlighted the cytotoxicity and DNA damage caused by 3,5-DMAP and the protective role of ascorbic acid against these effects (Chao et al., 2015).
2. Reactive Oxygen Species Production and Molecular Toxicity
In 2014, Chao et al. reported on the intracellular generation of reactive oxygen species (ROS) by 3,5-DMAP. This study demonstrated that 3,5-DMAP exposure in Chinese hamster ovary cells leads to ROS production, causing cytotoxicity and apoptosis. The study provided insights into the progression of alkylaniline-induced toxicity (Chao et al., 2014).
3. Genotoxicity and Mutagenicity Research
Research by Chao et al. (2012) explored the genotoxicity of 3,5-dimethylaniline and its derivatives in mammalian cells. This study focused on how these compounds induce mutations and produce ROS, contributing to their mutagenic action. The study's findings are crucial for understanding the mutagenic mechanism of alkylanilines (Chao et al., 2012).
4. Synthesis Improvement Studies
Chen Hong-bo (2010) reported an improved process for synthesizing 3,5-dimethylaniline from 2,4-dimethylaniline. This research contributes to the field of chemical synthesis by optimizing the reaction steps and increasing the overall yield and purity of the product (Chen Hong-bo, 2010).
5. Neurodevelopmental Toxicity Studies
A 2019 study by Chao et al. investigated the effects of 3,5-DMA and its metabolites on fetal neurite growth and brain development. This research is significant for understanding the impact of 3,5-DMA on the nervous system, particularly in fetal development (Chao et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many aniline derivatives interact with various enzymes and receptors in the body . These interactions can influence a wide range of biological processes, from cellular signaling to metabolic pathways. The specific targets and their roles would need to be determined through further experimental studies.
Mode of Action
The mode of action of 3,5-Diacetylaniline involves its interaction with its targets. Molecules such as 3,5-Diacetylaniline that bind to a receptor are called ligands . The binding can be specific and reversible or irreversible. A ligand may activate or inactivate a receptor; activation may increase or decrease a particular cell function . Each ligand may interact with multiple receptor subtypes
Biochemical Pathways
It is known that the regulation of metabolic pathways is a complex process involving multiple factors . Enzymes positioned at key points in metabolic pathways are ideal candidates for regulation, as their activity can affect the output of entire pathways . The exact pathways affected by 3,5-Diacetylaniline and their downstream effects would need to be determined through further experimental studies.
Pharmacokinetics
It is known that these properties play a crucial role in determining a compound’s bioavailability . The absorption, distribution, metabolism, and excretion of a compound can significantly influence its therapeutic efficacy and potential side effects
Result of Action
It is known that the action of a compound at the molecular and cellular level can have significant effects on cellular processes . These effects can include changes in cell proliferation, induction of apoptosis, suppression of autophagy, and changes in cellular signaling pathways . The specific molecular and cellular effects of 3,5-Diacetylaniline’s action would need to be determined through further experimental studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include nutrition, physical activity levels, family dynamics, and education . For example, the quality of the air one breathes, the level of noise pollution one is subjected to, and the amount of light one is exposed to all have an impact on a person’s ability to learn Similarly, these factors could potentially influence the action of 3,5-Diacetylaniline
properties
IUPAC Name |
1-(3-acetyl-5-aminophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVYQFMQZZYSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007615 | |
Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetylaniline | |
CAS RN |
87533-49-1, 87933-49-1 | |
Record name | Ethanone, 1,1'-(5-amino-1,3-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cni H1894 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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